molecular formula C6H13N3O3 B556060 D-Citrulline CAS No. 13594-51-9

D-Citrulline

Cat. No.: B556060
CAS No.: 13594-51-9
M. Wt: 175.19 g/mol
InChI Key: RHGKLRLOHDJJDR-SCSAIBSYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

D-Citrulline plays a vital role in biochemical reactions. It is involved in the post-translational hydrolysis of arginine residues to form citrulline residues and ammonia . Proteins modified through extensive citrullination play a key role in the pathogenesis of a variety of diseases such as multiple sclerosis and autoimmune disorders .

Cellular Effects

This compound has been shown to have various effects on cells and cellular processes. For instance, it has been linked to cardiovascular diseases, diabetes, erectile dysfunction, cancer, and exercise performance . It has also been suggested that serum citrulline level is associated with both chronic kidney disease progression and oxidative stress intensity in patients with chronic kidney disease .

Molecular Mechanism

The molecular mechanism of this compound involves the conversion of citrulline to arginine, which is catalyzed by the enzyme argininosuccinate synthetase . This conversion is a key step in the urea cycle, the pathway by which mammals excrete ammonia by converting it into urea . This compound is also produced as a byproduct of the enzymatic production of nitric oxide from the amino acid arginine, catalyzed by nitric oxide synthase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a cross-sectional study suggests that serum citrulline level is associated with both chronic kidney disease progression and oxidative stress intensity in patients with chronic kidney disease .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the urea cycle, the pathway by which mammals excrete ammonia by converting it into urea . This compound is also produced as a byproduct of the enzymatic production of nitric oxide from the amino acid arginine, catalyzed by nitric oxide synthase .

Transport and Distribution

It is known that this compound bypasses the splanchnic extraction; it is neither used by the intestine nor taken up by the liver .

Subcellular Localization

It is known that this compound is synthesized in the gut from glutamine, released into the blood, and converted back into arginine in the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-citrulline can be synthesized from L-ornithine monohydrochloride. The process involves treating L-ornithine with copper salt under alkaline conditions to protect the alpha-amino group, followed by formylation of the delta-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release this compound . This method is environmentally friendly and suitable for industrial production .

Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of L-arginine under alkaline conditions. this method can produce several by-products, such as ornithine and urea, which can reduce the purity of the final product . An efficient method for the synthesis of this compound is required to improve the quality of the product and the reaction conditions .

Scientific Research Applications

D-citrulline has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its ability to enhance nitric oxide production and improve athletic performance. Unlike L-arginine, this compound is not involved in protein synthesis and is not one of the amino acids coded for by DNA . This makes it a valuable supplement for boosting nitric oxide levels without the risk of protein synthesis interference.

Properties

IUPAC Name

(2R)-2-amino-5-(carbamoylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGKLRLOHDJJDR-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348463
Record name D-Citrulline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13594-51-9
Record name Citrulline, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013594519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Citrulline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CITRULLINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNS2VUH6P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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